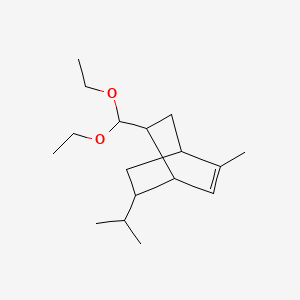
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 4-Nonylphenol involves the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert nonylphenol to nonylphenol ethoxylates with different degrees of ethoxylation.
Common reagents used in these reactions include ethylene oxide for ethoxylation and various acids or bases for catalyzing substitution reactions. The major products formed from these reactions are nonylphenol ethoxylates, which have significant industrial applications.
Scientific Research Applications
4-Nonylphenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of nonylphenol ethoxylates, which are important surfactants in various chemical processes.
Biology: Research has shown that nonylphenol can mimic estrogenic activity, making it a subject of study in endocrine disruption research.
Medicine: Its estrogenic properties have led to studies on its potential effects on human health, particularly in relation to hormone-related disorders.
Mechanism of Action
Similar compounds to 4-Nonylphenol include other alkylphenols such as octylphenol and dodecylphenol. These compounds share similar chemical structures and properties but differ in the length of their alkyl chains. The uniqueness of 4-Nonylphenol lies in its widespread use and significant industrial applications compared to its counterparts .
Comparison with Similar Compounds
- Octylphenol
- Dodecylphenol
- Nonylphenol ethoxylates
Properties
CAS No. |
84963-24-6 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-(diethoxymethyl)-2-methyl-8-propan-2-ylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C17H30O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h8,11,13-17H,6-7,9-10H2,1-5H3 |
InChI Key |
SFEGCELBBKPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC2CC(C1C=C2C)C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



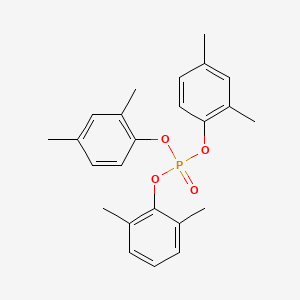
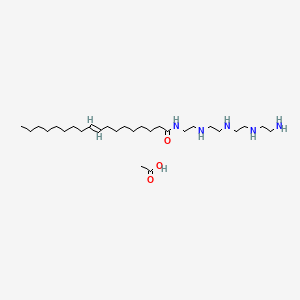
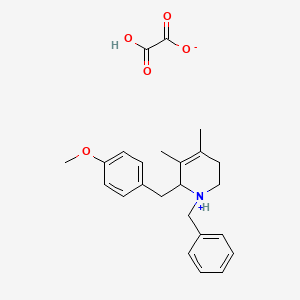
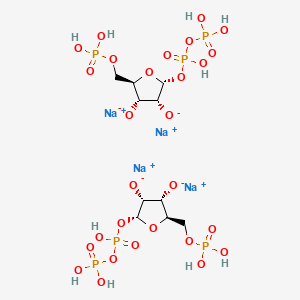
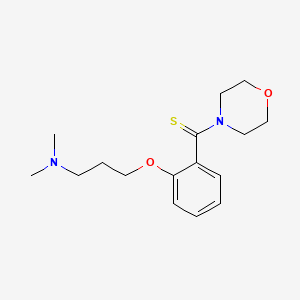
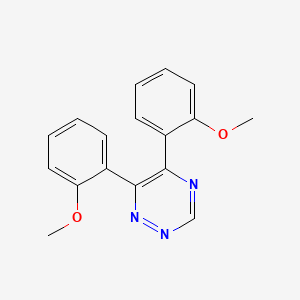

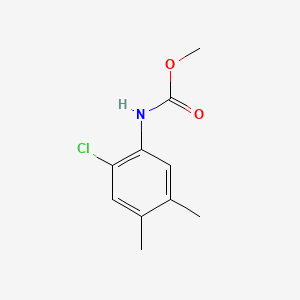
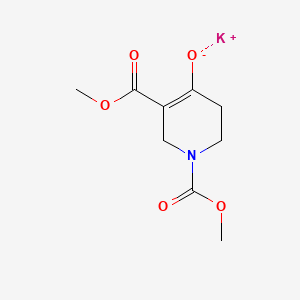
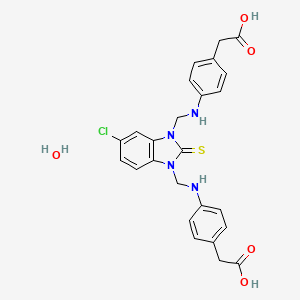


![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
